molecular formula C15H12N4O2 B2881269 N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide CAS No. 1251706-71-4

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide

Cat. No.: B2881269
CAS No.: 1251706-71-4
M. Wt: 280.287
InChI Key: ZFTGLUUDYNAVIH-UHFFFAOYSA-N
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Description

“N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as quinolones . Quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of quinoline derivatives like “this compound” often involves reactions with various reagents . For instance, one method involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride .


Molecular Structure Analysis

Quinolin-2,4-dione, a core structure in “this compound”, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They are often used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .


Physical and Chemical Properties Analysis

The spectral data of a similar compound, N’-(1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-ethylidene)-acetohydrazide, exhibits an IR band at 3147.83 cm −1 due to the presence of N–H stretch of secondary amine .

Scientific Research Applications

Synthesis of Quinoline Derivatives and Anticancer Activity

Research has led to the synthesis of new quinoline derivatives, specifically focusing on their anticancer activities. A study by Gaber et al. (2021) produced new derivatives and tested their effectiveness against the breast cancer MCF-7 cell line. The synthesis involved several steps, including the hydrolyzation of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and subsequent reactions to yield compounds with significant anticancer activity. This study highlights the potential of these compounds as anticancer agents, especially against breast cancer (Gaber et al., 2021).

Antimicrobial and Anti-inflammatory Properties

Another area of interest is the antimicrobial and anti-inflammatory properties of quinoline derivatives. For instance, Saad et al. (2011) synthesized new pyrazoles and triazoles bearing a quinazoline moiety and evaluated them for analgesic activity. This research adds to the understanding of how quinoline derivatives can be utilized for their therapeutic properties in treating pain and inflammation (Saad, Osman, & Moustafa, 2011).

Antitubercular Properties

The antitubercular properties of quinoline derivatives have also been explored. Sriram et al. (2006) synthesized a series of pyrazinamide Mannich bases and evaluated their antimycobacterial activity against Mycobacterium tuberculosis. One compound, in particular, showed promising activity both in vitro and in vivo, highlighting the potential of these derivatives in tuberculosis treatment (Sriram, Yogeeswari, & Reddy, 2006).

Synthesis and Evaluation of Antioxidant Properties

The synthesis and evaluation of antioxidant properties of quinoline derivatives have been reported. Tomassoli et al. (2016) conducted a study on the condensation of hydrazine with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives, leading to the synthesis of antioxidant pyrazolo[4,3-c]quinolin-3,4-diones. This research contributes to the understanding of the antioxidant potential of quinoline derivatives, which could have implications for developing treatments for oxidative stress-related diseases (Tomassoli et al., 2016).

Antiviral Activity Against IBD Virus

Additionally, Kaddah et al. (2021) synthesized a series of novel quinoline-based heterocyclic systems and evaluated their antiviral activity against the infectious bursal disease virus (IBDV). The study identified compounds with significant potency, suggesting the potential use of quinoline derivatives in the development of antiviral agents (Kaddah et al., 2021).

Future Directions

Quinolones and their derivatives continue to be a focus in drug research and development due to their promising pharmaceutical and biological activities . Future research may explore the potential of “N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide” and similar compounds in various therapeutic applications.

Properties

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-7-yl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-9-6-14(20)19-12-7-10(2-3-11(9)12)18-15(21)13-8-16-4-5-17-13/h2-8H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTGLUUDYNAVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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